4-Piperidinone, 3-ethyl-1-methyl-

描述

Nomenclature and Chemical Classification within the Piperidinone Family

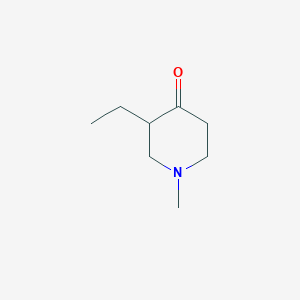

4-Piperidinone, 3-ethyl-1-methyl- belongs to the family of substituted piperidinones. The nomenclature, or systematic naming, of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 3-ethyl-1-methylpiperidin-4-one. nih.gov It is classified as a saturated heterocyclic ketone.

The core structure, 4-piperidone (B1582916), is a derivative of piperidine (B6355638). wikipedia.org The presence of different substituent groups on the piperidine ring gives rise to a wide variety of compounds with diverse properties. In the case of 3-ethyl-1-methyl-4-piperidinone, the substituents are an N-methyl group and a 3-ethyl group.

Table 1: Chemical and Physical Properties of 4-Piperidinone, 3-ethyl-1-methyl-

| Property | Value |

|---|---|

| IUPAC Name | 3-ethyl-1-methylpiperidin-4-one nih.gov |

| Molecular Formula | C8H15NO nih.gov |

| Molecular Weight | 141.21 g/mol nih.gov |

| CAS Number | 57401-78-2 nih.gov |

| Synonyms | 3-Ethyl-1-methyl-4-piperidinone, 3-ethyl-1-methylpiperidone nih.gov |

Historical Overview of Academic Research on Substituted 4-Piperidinones

Research into substituted 4-piperidones has a long history, driven by their utility as synthetic intermediates. A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves the reaction of an alkyl-1,3-acetonedicarboxylate with benzaldehyde (B42025) and an amine. researchgate.net Another foundational method is the Mannich condensation, a reaction that forms β-amino carbonyl compounds from an active methylene (B1212753) compound, formaldehyde (B43269), and an amine. chemrevlett.com This method has been widely used to synthesize various substituted 4-piperidones by reacting components like ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate. chemrevlett.comresearchgate.net

Early work by researchers such as Baliah and his collaborators further developed the synthesis of 2,6-diphenylpiperidine-4-ones based on the Petrenko-Kritschenko method. chemrevlett.com Over the years, numerous synthetic routes have been developed to create a wide array of N-substituted and C-substituted 4-piperidones. For instance, N-aryl-substituted 4-piperidones have been synthesized through the reaction of 1,5-dichloro-3-pentanone with various anilines. acs.org Research has also explored the synthesis of N-benzoyl-4-piperidone-3-carboxylates and their subsequent conversion to N-benzoyl-4-piperidone. rsc.org These foundational synthetic strategies have paved the way for the creation of a vast library of piperidone derivatives for various research applications.

Significance of the 4-Piperidinone Scaffold in Contemporary Organic Chemistry and Research

The 4-piperidinone scaffold is a crucial building block in modern organic chemistry due to its presence in many natural products and synthetic molecules with biological activity. researchgate.netkcl.ac.uk The piperidine ring system is a common feature in many alkaloids and pharmaceutical drugs. researchgate.netkcl.ac.uk Consequently, the synthesis and modification of 4-piperidones are of great interest to medicinal chemists and synthetic organic chemists.

Substituted 4-piperidones serve as versatile intermediates for the synthesis of more complex molecules. For example, they are used to prepare spiropiperidine rings and other heterocyclic systems. lookchem.com The aza-Michael reaction is a key strategy for constructing the piperidine ring, and methods have been developed for the one-pot synthesis of N-substituted 4-piperidones. kcl.ac.uk

Furthermore, derivatives of 4-piperidone have been investigated for their potential biological activities. For instance, 3,5-bis(ylidene)-4-piperidone scaffolds are considered mimics of curcumin (B1669340) and have been studied for their diverse bio-properties. nih.gov These curcumin analogues have shown potential in various biological assays. nih.gov The adaptability of the 4-piperidone core allows for systematic structural modifications, enabling researchers to explore structure-activity relationships and develop new compounds with specific properties. researchgate.net The development of novel piperidine building blocks, often derived from 4-piperidones, continues to be an active area of research for creating new drug candidates. kcl.ac.uk

Structure

3D Structure

属性

IUPAC Name |

3-ethyl-1-methylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-7-6-9(2)5-4-8(7)10/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIIGLRWXFIIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456066 | |

| Record name | 4-Piperidinone, 3-ethyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57401-78-2 | |

| Record name | 3-Ethyl-1-methyl-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57401-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinone, 3-ethyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Piperidinone, 3 Ethyl 1 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 4-Piperidinone, 3-ethyl-1-methyl-, offering detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides the fundamental framework for assigning the basic structure of the molecule.

The ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment. The N-methyl group typically appears as a singlet, while the ethyl group protons present as a characteristic triplet and quartet. The protons on the piperidinone ring exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

The ¹³C NMR spectrum complements the proton data by identifying the chemical shifts of each carbon atom. The carbonyl carbon of the ketone group is readily identified by its characteristic downfield shift. The signals for the N-methyl carbon, the carbons of the ethyl group, and the carbons of the piperidinone ring all appear at distinct chemical shifts, allowing for a complete carbon skeleton assignment.

Table 1: Hypothetical ¹H NMR Data for 4-Piperidinone, 3-ethyl-1-methyl-

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.90 | t | 3H | -CH₂CH ₃ |

| 1.55 | q | 2H | -CH ₂CH₃ |

| 2.20 | s | 3H | N-CH ₃ |

| 2.30-2.80 | m | 5H | Ring Protons |

| 3.10 | m | 1H | H-3 |

Table 2: Hypothetical ¹³C NMR Data for 4-Piperidinone, 3-ethyl-1-methyl-

| Chemical Shift (δ) ppm | Assignment |

| 11.8 | -CH₂C H₃ |

| 25.5 | -C H₂CH₃ |

| 42.0 | N-C H₃ |

| 45.0 | C-5 |

| 52.0 | C-3 |

| 55.0 | C-2 |

| 58.0 | C-6 |

| 209.0 | C-4 (C=O) |

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of the molecule's stereochemistry and for confirming the connectivity established by 1D NMR.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, correlations would be observed between the methyl and methylene (B1212753) protons of the ethyl group, and among the protons of the piperidinone ring, confirming their scalar coupling pathways.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range correlations between carbon and proton atoms (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected from the N-methyl protons to the C-2 and C-6 carbons of the piperidinone ring, and from the ethyl group protons to the C-3 and C-4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is critical for determining the stereochemistry, such as the relative orientation of the ethyl group at the C-3 position.

The preferred conformation of the piperidinone ring can be deduced from the magnitude of the proton-proton coupling constants (³JHH) and the presence of specific Nuclear Overhauser Effect (NOE) correlations. The piperidinone ring typically adopts a chair conformation to minimize steric strain. The magnitude of the coupling constants between adjacent protons on the ring can differentiate between axial-axial, axial-equatorial, and equatorial-equatorial relationships, thereby defining the ring's geometry. NOE correlations between protons that are close in space, but not necessarily bonded, provide further evidence for the conformational preferences and the orientation of the substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in the molecule.

The FT-IR spectrum of 4-Piperidinone, 3-ethyl-1-methyl- is characterized by specific absorption bands that correspond to the vibrational frequencies of its functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1725 cm⁻¹, which is characteristic of the carbonyl stretching vibration of a six-membered ring ketone.

C-N Stretch: The stretching vibration of the tertiary amine C-N bond typically appears in the region of 1100-1250 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl, ethyl, and piperidinone ring methylene groups are observed in the range of 2850-3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for 4-Piperidinone, 3-ethyl-1-methyl-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Medium-Strong | C-H Stretch (Aliphatic) |

| 1710-1725 | Strong | C=O Stretch (Ketone) |

| 1100-1250 | Medium | C-N Stretch (Tertiary Amine) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for confirming the molecular formula of a compound and for deducing its structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Table 1: Molecular Formula and Weight of Related Piperidinone Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 1-Methyl-4-piperidinone | C6H11NO | 113.16 |

| 3-Methyl-1-(2-phenylethyl)-4-piperidone | C14H19NO | 217.31 |

| 1-Benzyl-3-methyl-4-piperidone | C13H17NO | 203.28 |

| 4-Piperidinone, 3-ethyl-1-methyl-2,6-diphenyl- | C20H23NO | 293.41 |

This table is generated based on data from various sources for illustrative purposes. nist.govscbt.comepa.govnih.govsigmaaldrich.com

Fragmentation Pattern Analysis for Structural Information

The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that can be used for structural elucidation. The fragmentation of piperidinone derivatives is influenced by the functional groups present. libretexts.org For ketones, a common fragmentation is the cleavage of the bonds adjacent to the carbonyl group. In the case of amines, which are also a feature of piperidinones, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. libretexts.org

For 4-Piperidinone, 3-ethyl-1-methyl-, one would expect to see characteristic fragmentation patterns. The presence of the ethyl group at the 3-position and the methyl group on the nitrogen would lead to specific fragment ions. While a detailed mass spectrum for this specific compound is not available in the search results, general principles of fragmentation for similar structures can be applied. For instance, the fragmentation of other substituted cathinones often involves the loss of neutral groups like water, amines, and imines. nih.gov The study of MS/MS spectra of related compounds, such as 1-benzyl-3-methyl-4-piperidone, reveals specific precursor ions and their fragmentation products, which aids in understanding the fragmentation pathways. nih.gov

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To determine the solid-state structure of 4-Piperidinone, 3-ethyl-1-methyl-, a single crystal of the compound would be required for X-ray diffraction analysis. researchgate.net This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The data from this analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. researchgate.net While a specific crystal structure for 4-Piperidinone, 3-ethyl-1-methyl- is not present in the provided results, the methodology for such a determination is well-established.

Analysis of Bond Distances, Bond Angles, and Torsion Angles in Piperidinone Structures

The analysis of bond distances, bond angles, and torsion angles from X-ray crystallography data provides fundamental insights into the geometry of the piperidinone ring and its substituents. In related structures, the bond lengths and angles within the piperidinone ring are influenced by the nature and position of the substituents. rsc.orgresearchgate.net For example, the C=O bond length of the ketone group is typically around 1.2-1.3 Å. The C-N and C-C bond lengths within the ring will also have characteristic values. Torsion angles define the conformation of the piperidinone ring, which can adopt various forms such as a chair or boat conformation. youtube.com

Table 2: Representative Bond Parameters in Piperidinone-Related Structures

| Bond Type | Typical Bond Distance (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=O | ~1.22 - 1.28 | - |

| C-N | ~1.45 - 1.50 | - |

| C-C (ring) | ~1.50 - 1.55 | - |

| C-N-C | - | ~110 - 115 |

| C-C-C (ring) | - | ~109 - 112 |

This table presents generalized data based on common values for similar organic structures and is for illustrative purposes.

Characterization of Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal, known as crystal packing, is determined by intermolecular forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. researchgate.net In the case of piperidinone structures, the carbonyl group can act as a hydrogen bond acceptor, and if N-H protons are present, they can act as hydrogen bond donors. Even in N-methylated compounds like 4-Piperidinone, 3-ethyl-1-methyl-, C-H...O interactions can play a role in stabilizing the crystal lattice. The analysis of short ring-interactions and other non-covalent interactions provides a comprehensive understanding of the forces governing the solid-state assembly of the molecules. rsc.org

Conformational Analysis and Stereochemistry of 4 Piperidinone, 3 Ethyl 1 Methyl

Conformational Preferences of the Piperidone Ring System

The piperidone ring, like cyclohexane, is not planar and adopts various non-planar conformations to alleviate ring strain. The preferred conformations are primarily the chair, and to a lesser extent, twist-boat and half-chair forms.

Chair Conformation and its Distortions

The chair conformation is generally the most stable arrangement for six-membered rings like piperidine (B6355638) and its derivatives, as it minimizes both angle and torsional strain. libretexts.org In this conformation, the carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all the hydrogen atoms on adjacent carbons are staggered. libretexts.org For the parent 4-piperidone (B1582916), the chair conformation is the predominant form. nih.govcivilica.com

However, the presence of substituents on the ring, such as the ethyl group at C-3 and the methyl group at N-1 in 4-Piperidinone, 3-ethyl-1-methyl-, can introduce steric interactions that may lead to distortions from the ideal chair geometry. escholarship.org These distortions can be influenced by factors like 1,3-diaxial interactions, where substituents in axial positions on the same side of the ring repel each other. escholarship.org The planarity of the nitrogen atom, which can be influenced by the nature of its substituent, also plays a role in the ring's conformation. nih.gov

Half-Chair and Twist-Boat Conformations in Substituted Piperidones

While the chair form is the most stable, other conformations like the half-chair and twist-boat are also possible, particularly as transition states or in molecules with significant steric strain. wikipedia.org The boat conformation is generally unstable due to "flagpole" interactions between hydrogens at the 1 and 4 positions and eclipsed conformations along the sides. libretexts.org This instability can be partially relieved in the twist-boat conformation, which is more stable than the pure boat form but generally less stable than the chair conformation. libretexts.orgwikipedia.org

In certain substituted piperidones, especially those with bulky substituents or specific electronic effects, the energy difference between the chair and twist-boat conformations can be small, and in some cases, the twist-boat form may even be populated. researchgate.netias.ac.in For instance, N-acylpiperidines with a 2-substituent have been found to have a significant population of the twist-boat conformation. nih.gov The half-chair conformation is often considered a transition state between the chair and twist-boat forms. nih.govwikipedia.org

Puckering Parameters and Conformational Asymmetry Analysis (e.g., Cremer & Pople formalism)

To provide a quantitative description of the ring's conformation, Cremer and Pople developed a set of puckering parameters. researchgate.net These parameters, Q (total puckering amplitude), θ, and φ, describe the degree of puckering and the type of conformation (chair, boat, twist-boat, etc.) of a six-membered ring. For an ideal chair conformation, θ is typically 0° or 180°. nih.gov Deviations from these values indicate a distorted chair.

For example, a study on 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, which has a chair conformation, reported a total puckering amplitude Q of 0.553 Å, with θ = 168.8° and φ = 171.8°. nih.gov The deviation of θ from 180° suggests a slight distortion from the ideal chair, which can be attributed to the heterocyclic nature of the ring and the presence of substituents. nih.gov In contrast, a piperidine derivative forced into a half-chair conformation exhibited a Q of 0.513 Å, with θ = 127.5° and φ = 29.29°. nih.gov These parameters are valuable for precisely defining and comparing the conformations of different piperidone derivatives.

Stereochemical Aspects of 3-ethyl-1-methyl- Substitution

The presence of a substituent at the C-3 position introduces a chiral center, leading to various stereochemical considerations.

Diastereoisomerism (cis/trans) and Enantiomerism in 4-Piperidinone Derivatives

With a substituent at the 3-position, 4-Piperidinone, 3-ethyl-1-methyl- can exist as a pair of enantiomers (R and S). The introduction of another substituent can lead to the formation of diastereomers (cis and trans). znaturforsch.comnih.gov For instance, in 3,4-disubstituted piperidines, the relative orientation of the two substituents determines whether the isomer is cis or trans. google.com The synthesis of specific stereoisomers is a significant challenge and often requires stereoselective methods. znaturforsch.comnih.gov The different stereoisomers can have distinct physical and biological properties.

The terms cis and trans refer to the relative orientation of substituents on the ring. In a cis isomer, the substituents are on the same side of the ring, while in a trans isomer, they are on opposite sides. The interconversion between cis and trans isomers can sometimes be achieved through epimerization. nih.gov

Axial versus Equatorial Orientations of Substituents on the Piperidone Ring

In the chair conformation of a piperidone ring, each carbon atom has two possible positions for substituents: axial and equatorial. libretexts.org Axial bonds are parallel to the main axis of the ring, while equatorial bonds point out from the "equator" of the ring. libretexts.org

Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. escholarship.orglibretexts.org When a substituent is in the axial position, it can experience steric repulsion from other axial atoms on the same side of the ring. escholarship.org The relative stability of conformers with axial or equatorial substituents can be quantified by A-values, which represent the free energy difference between the two orientations. libretexts.org

Influence of Steric and Electronic Factors on Ring Conformation and Stability

The conformation of the 4-piperidinone ring system is primarily governed by a delicate balance of steric and electronic effects. In the case of 3-ethyl-1-methyl-4-piperidinone, the substituents on the piperidinone ring play a crucial role in determining its preferred spatial arrangement. The piperidine ring typically adopts a chair conformation to minimize torsional strain. However, the presence of substituents can lead to distortions or favor alternative conformations.

Electronic effects also contribute to the conformational preference. The carbonyl group at the C4 position introduces a planar segment, which can slightly flatten the chair conformation in its vicinity. Furthermore, the lone pair on the nitrogen atom and its interaction with adjacent bonds can influence the ring's geometry.

The stability of different conformers is a direct consequence of these competing steric and electronic influences. The chair conformation with both the N-methyl and 3-ethyl groups in equatorial positions is anticipated to be the most stable conformer due to the minimization of steric strain. Other conformations, such as a chair with an axial ethyl group or boat conformations, would be of higher energy.

Table 1: Estimated Relative Energies of Possible Conformations for 4-Piperidinone, 3-ethyl-1-methyl-

| Conformation | N-Methyl Orientation | 3-Ethyl Orientation | Estimated Relative Energy (kcal/mol) |

| Chair | Equatorial | Equatorial | 0 (most stable) |

| Chair | Equatorial | Axial | > 2.0 |

| Twist-Boat | - | - | > 5.0 |

Note: The energy values are estimations based on conformational analysis principles of substituted piperidones and are not from direct experimental or computational studies on this specific molecule.

Conformational Equilibria Studies in Solution and Solid States

In solution, 3-ethyl-1-methyl-4-piperidinone is expected to exist as an equilibrium mixture of different conformers. The position of this equilibrium is dependent on the solvent and temperature. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying these equilibria. The coupling constants of the ring protons can provide valuable information about their dihedral angles and thus the ring's conformation. For related N-substituted piperidones, PMR studies have been instrumental in establishing preferred conformations. researchgate.net

While a dynamic equilibrium exists in solution, in the solid state, molecules typically adopt a single, well-defined conformation that packs efficiently into a crystal lattice. X-ray crystallography is the definitive method for determining the solid-state conformation. For a derivative, (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, a twist boat conformation has been reported in the crystalline state, highlighting that substituent effects can lead to deviations from the simple chair model. chemrevlett.com However, for many other 3-substituted piperidin-4-ones, a chair conformation is observed in the solid state. chemrevlett.com

Table 2: Expected Predominant Conformer in Different States

| State | Technique | Expected Predominant Conformation |

| Solution (non-polar solvent) | NMR Spectroscopy | Chair (equatorial ethyl) |

| Solution (polar solvent) | NMR Spectroscopy | Chair (equatorial ethyl) |

| Solid State | X-ray Crystallography | Chair or distorted chair |

The study of conformational equilibria is critical as the biological activity of a molecule is often associated with a specific conformer that is capable of binding to a biological target.

Computational Chemistry and Theoretical Studies of 4 Piperidinone, 3 Ethyl 1 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular computational method for investigating the electronic properties of molecules. The B3LYP functional, a hybrid functional, combined with various basis sets such as 6-311++G(d,p), is frequently employed to predict molecular structures, vibrational frequencies, and electronic properties of piperidone derivatives. Such studies provide insights into the molecule's stability and reactivity.

Ab initio Hartree-Fock (HF) Calculations

Ab initio Hartree-Fock (HF) calculations are another foundational method used in computational chemistry. While generally less accurate than DFT for many applications due to the neglect of electron correlation, HF calculations are often used as a starting point for more complex computations and for comparative analysis. Comparisons between HF and DFT results can offer a deeper understanding of the role of electron correlation in the electronic structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Analysis of Charge Transfer Properties within the Molecule

FMO analysis also provides insights into intramolecular charge transfer. By examining the distribution of the HOMO and LUMO across the molecule, researchers can identify regions that are electron-rich or electron-poor, and predict how charge is redistributed upon electronic excitation. This is particularly relevant for understanding the molecule's reactivity and its potential for non-linear optical applications.

While the specific computational data for 4-Piperidinone, 3-ethyl-1-methyl- is not available, the methodologies described above represent the standard approach for such an analysis. Future research in this area would be necessary to generate the specific data points required for a detailed article on this particular compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and intermolecular bonding within a molecular system. uba.arnih.gov It provides a localized, "chemist's basis set" view of the wave function, translating complex quantum mechanical data into intuitive chemical concepts like bonds, lone pairs, and orbital interactions. uba.ar For 4-Piperidinone, 3-ethyl-1-methyl-, NBO analysis would elucidate the intramolecular charge delocalization and the nature of intermolecular interactions, particularly hydrogen bonding.

The analysis focuses on donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uba.ar The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization. In the case of 4-Piperidinone, 3-ethyl-1-methyl-, significant interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals (σ* or π*) of adjacent bonds. For instance, the interaction between the oxygen lone pair (LP O) and the antibonding C-C orbitals would indicate hyperconjugation, contributing to the molecule's stability.

In a dimeric or solvated state, NBO analysis can identify and quantify intermolecular hydrogen bonds, such as a C-H···O interaction, by calculating the E(2) energy between a donor NBO in one monomer and an acceptor NBO in the other. nih.gov This provides insight into the strength and nature of noncovalent interactions that govern the compound's condensed-phase behavior. uba.ar

Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies for 4-Piperidinone, 3-ethyl-1-methyl- (Note: The following values are illustrative examples of what NBO analysis could yield and are not based on experimental data for this specific molecule.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N5 | σ(C4-C3) | 3.5 | Hyperconjugation |

| LP (1) O8 | σ(C4-C9) | 2.8 | Hyperconjugation |

| σ (C3-H) | σ(O8-C4) (Intermolecular) | 1.5 | Weak C-H···O Hydrogen Bond |

| σ (C2-H) | σ(N5-C1) (Intermolecular) | 0.9 | Weak C-H···N Interaction |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational changes, molecular flexibility, and interactions with the environment (e.g., a solvent). nih.gov

For 4-Piperidinone, 3-ethyl-1-methyl-, MD simulations would be crucial for exploring its conformational landscape. The piperidinone ring can adopt several conformations, such as chair, boat, or twist-boat, and the ethyl group at the C3 position adds further degrees of freedom. MD simulations can reveal the relative stabilities of these conformers and the energy barriers for interconversion between them. nih.gov This dynamic information is essential for understanding how the molecule's shape influences its physical and chemical properties. When studied in the presence of model biological membranes, MD simulations can offer insights into how the molecule interacts with and potentially permeates these barriers. nih.gov

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts) through Theoretical Methods

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters like vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netuni-bonn.de These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. escholarship.org

For 4-Piperidinone, 3-ethyl-1-methyl-, DFT calculations could generate a theoretical vibrational spectrum. The calculated frequencies would correspond to specific vibrational modes, such as the C=O stretch of the ketone group, C-N stretching of the amine, and various C-H bending and stretching modes of the ethyl and methyl groups. Comparing the calculated spectrum with an experimental one allows for a detailed assignment of the observed absorption bands. nih.gov

Similarly, theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. researchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The accuracy of these predictions has become a powerful tool for structure verification. uni-bonn.deescholarship.org

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative) (Note: This table presents a hypothetical comparison to illustrate the application of theoretical predictions.)

| Parameter | Theoretical Value (DFT/B3LYP) | Experimental Value | Assignment |

| Vibrational Frequency | |||

| ν(C=O) | 1725 cm⁻¹ | 1718 cm⁻¹ | Ketone Stretch |

| ν(C-N) | 1180 cm⁻¹ | 1175 cm⁻¹ | Amine Stretch |

| NMR Chemical Shift | |||

| ¹³C (C=O) | 208.5 ppm | 207.9 ppm | Carbonyl Carbon |

| ¹H (N-CH₃) | 2.35 ppm | 2.31 ppm | N-Methyl Protons |

Computational Modeling of Reaction Pathways and Mechanistic Insights

Computational modeling provides a powerful lens through which to study chemical reactions, offering insights into reaction mechanisms, transition states, and activation energies. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products.

For 4-Piperidinone, 3-ethyl-1-methyl-, computational modeling could be used to investigate various reactions. For example, the reduction of the ketone group to form the corresponding alcohol could be modeled. Calculations would identify the structure of the transition state and determine the activation energy for the reaction, providing a quantitative measure of the reaction's feasibility. This approach can also be used to understand the stereoselectivity of reactions, predicting which diastereomer is more likely to be formed.

Thermodynamic Parameter Calculations (e.g., ZPVE, specific heat capacity)

Quantum chemical calculations can be used to determine various thermodynamic properties of a molecule in its ground state. orientjchem.org These parameters are derived from the calculated vibrational frequencies and are essential for understanding the molecule's stability and behavior at different temperatures. Key calculated parameters include:

Zero-Point Vibrational Energy (ZPVE): The residual vibrational energy of a molecule at 0 Kelvin.

Thermal Energy: The total energy of the molecule at a given temperature, including translational, rotational, and vibrational contributions.

Specific Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree at a constant volume.

Entropy (S): A measure of the disorder or randomness of the system.

These thermodynamic parameters are crucial for predicting reaction equilibria and understanding the relative stability of different isomers or conformers of 4-Piperidinone, 3-ethyl-1-methyl-.

Table 3: Calculated Thermodynamic Parameters at 298.15 K (Illustrative) (Note: These values are representative examples and not actual calculated data for the title compound.)

| Parameter | Value | Unit |

| Zero-Point Vibrational Energy | 135.6 | kcal/mol |

| Thermal Energy | 142.8 | kcal/mol |

| Specific Heat Capacity (Cv) | 45.7 | cal/mol·K |

| Entropy (S) | 95.2 | cal/mol·K |

First-Order Hyperpolarizability Calculations for Non-Linear Optical Properties

First-order hyperpolarizability (β) is a key tensor property that quantifies the nonlinear optical (NLO) response of a molecule to an applied electric field. researchgate.netmdpi.com Molecules with large β values are of interest for applications in photonics and optoelectronics, such as frequency doubling of light (second-harmonic generation). physchemres.org

The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov For 4-Piperidinone, 3-ethyl-1-methyl-, while it lacks an extensive π-conjugated system, the presence of the carbonyl group (electron-withdrawing) and the nitrogen atom (electron-donating) could give rise to a modest NLO response.

Computational methods, such as DFT, can reliably calculate the components of the β tensor. researchgate.net The total hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. nih.gov A small HOMO-LUMO energy gap is often indicative of a larger hyperpolarizability, as it suggests easier charge transfer within the molecule. nih.gov

Table 4: Calculated First-Order Hyperpolarizability (Illustrative) (Note: Values are for illustrative purposes.)

| Parameter | Value (esu) |

| β_total (Static) | 1.5 x 10⁻³⁰ |

| β_total (Urea reference) | 0.37 x 10⁻³⁰ |

Reactivity and Reaction Mechanisms of 4 Piperidinone, 3 Ethyl 1 Methyl

Reactions at the Ketone Functionality

The carbonyl group is a primary site for nucleophilic addition reactions, leading to a diverse array of derivatives.

The ketone at the C4 position of 3-ethyl-1-methyl-4-piperidinone readily undergoes the Wittig reaction, a powerful method for olefination. lumenlearning.comlibretexts.org This reaction involves a triphenyl phosphonium (B103445) ylide (a Wittig reagent) to convert the carbonyl group into a carbon-carbon double bond, yielding a methylene-piperidine derivative. libretexts.org

The general process begins with the preparation of the Wittig reagent from an alkyl halide and triphenylphosphine (B44618), followed by deprotonation with a strong base like n-butyllithium. lumenlearning.com The resulting ylide then attacks the electrophilic carbonyl carbon of the piperidinone. This leads to the formation of a betaine (B1666868) intermediate, which subsequently cyclizes to a four-membered oxaphosphetane ring. lumenlearning.comlibretexts.org This ring is unstable and rapidly decomposes to form the desired alkene and the highly stable triphenylphosphine oxide, which drives the reaction to completion. lumenlearning.commasterorganicchemistry.com

For 3-ethyl-1-methyl-4-piperidinone, the reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 3-ethyl-1-methyl-4-methylenepiperidine. This specific transformation is crucial in the synthesis of various pharmaceutical agents and other complex molecules. google.comchemicalbook.com The absolute regioselectivity of the Wittig reaction ensures that the double bond is formed exclusively at the C4 position, a distinct advantage over other elimination-based methods. libretexts.org

Table 1: Wittig Reaction of 3-ethyl-1-methyl-4-piperidinone

| Reactant | Wittig Reagent | Product |

|---|

The carbonyl group of 3-ethyl-1-methyl-4-piperidinone can condense with primary amines to form imines, commonly known as Schiff bases. nih.govdergipark.org.tr This reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The reaction mechanism proceeds through a carbinolamine intermediate, which is formed by the initial addition of the amine to the ketone. nih.gov Subsequent dehydration under the reaction conditions yields the C=N double bond of the imine. This process is generally reversible. nih.gov For instance, reacting 3-ethyl-1-methyl-4-piperidinone with a primary amine like aniline, in the presence of a suitable solvent and catalyst, would produce the corresponding N-phenylimine derivative. jocpr.comnih.gov

These Schiff bases are valuable intermediates themselves and can undergo further transformations. A common subsequent reaction is reduction of the imine bond to a secondary amine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation, providing access to a wider range of substituted piperidine (B6355638) derivatives. jocpr.com

Table 2: Schiff Base Formation with 3-ethyl-1-methyl-4-piperidinone

| Amine | Product (Schiff Base) |

|---|---|

| Aniline | (E/Z)-3-Ethyl-1-methyl-N-phenylpiperidin-4-imine |

| Propylamine | (E/Z)-3-Ethyl-1-methyl-N-propylpiperidin-4-imine |

While aldol (B89426) condensations more famously involve the alpha-carbons, the ketone functionality of 3-ethyl-1-methyl-4-piperidinone can act as the electrophile in related carbonyl addition reactions. In the presence of a strong base, another enolizable carbonyl compound can form an enolate that subsequently attacks the C4 ketone of the piperidinone.

A related process is the self-condensation or dimerization that can occur under certain conditions. For example, the reaction of 1-methyl-4-piperidone (B142233) with benzaldehyde (B42025) can sometimes yield a carbinol product, resulting from the aldol addition of the piperidone enolate to benzaldehyde, or even a dicarbinol where two molecules of the aldehyde have reacted. scribd.com These reactions highlight the dual role of the piperidinone as both a potential nucleophile (via its enolate) and an electrophile at the carbonyl carbon. The outcome is highly dependent on the reaction conditions, such as the base used, temperature, and the nature of the other reactants. ijpcsonline.com

Reactions at the Alpha-Carbons to the Ketone

The protons on the carbons adjacent to the carbonyl group (alpha-carbons) are acidic and can be removed by a base to form an enolate ion. This enolate is a key reactive intermediate. masterorganicchemistry.com

3-Ethyl-1-methyl-4-piperidinone is an unsymmetrical ketone, possessing two different alpha-carbons at the C3 and C5 positions. This leads to the possibility of forming two distinct regioisomeric enolates. masterorganicchemistry.com

Kinetic Enolate: Formed by removing the proton from the less sterically hindered C5 position. This is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. masterorganicchemistry.com

Thermodynamic Enolate: Formed by removing the proton from the more substituted C3 position. This enolate is more stable and is favored under conditions that allow for equilibrium, such as using a weaker base (e.g., an alkoxide) at higher temperatures. masterorganicchemistry.com

Once formed, these enolates are potent nucleophiles and can react with various electrophiles, most notably in alkylation reactions. mnstate.edu By treating the piperidinone with a suitable base followed by an alkyl halide (e.g., methyl iodide or ethyl bromide), an additional alkyl group can be introduced at either the C3 or C5 position. nih.gov The choice of reaction conditions allows for selective alkylation. For example, using LDA followed by an alkyl halide would likely result in alkylation at the C5 position.

Table 3: Regioselective Enolate Formation and Alkylation

| Condition | Enolate Formed | Major Alkylation Product (with R-X) |

|---|---|---|

| LDA, -78 °C | Kinetic (at C5) | 5-R-3-ethyl-1-methyl-4-piperidinone |

The active methylene (B1212753) groups at the C3 and C5 positions of 3-ethyl-1-methyl-4-piperidinone can participate in base-catalyzed condensation reactions with aldehydes, particularly aromatic aldehydes like benzaldehyde. scribd.comacs.org This reaction is a type of aldol condensation followed by dehydration.

In the case of 3-ethyl-1-methyl-4-piperidinone, the C5 position has two alpha-protons, making it a reactive methylene center. The C3 position has only one alpha-proton. Under basic conditions (e.g., using potassium hydroxide (B78521) in ethanol), an enolate is formed which then attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily dehydrates to form a stable, conjugated α,β-unsaturated ketone, known as a benzal or benzylidene derivative. scribd.comlookchem.com

Given the two reactive alpha-positions, both mono- and di-condensation products are possible, although the steric hindrance from the ethyl group at C3 may influence the reaction's course. The primary reaction is expected at the C5 methylene group. Reaction with one equivalent of benzaldehyde would predominantly yield 3-ethyl-5-benzylidene-1-methyl-4-piperidinone. Using an excess of the aldehyde under forcing conditions could potentially lead to a di-condensed product. scribd.com

Table 4: Condensation with Benzaldehyde

| Stoichiometry | Major Product |

|---|---|

| 1 equivalent Benzaldehyde | 3-Ethyl-5-benzylidene-1-methyl-4-piperidinone |

Reactions Involving the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic and basic center, readily participating in a variety of chemical reactions. These include N-alkylation, N-acylation, and more complex cyclization reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in 3-ethyl-1-methyl-4-piperidinone can be further functionalized through alkylation and acylation reactions. These transformations are fundamental in modifying the steric and electronic properties of the molecule, which can be crucial for various applications.

N-Alkylation

N-alkylation of piperidine derivatives is a common method for introducing a wide range of substituents. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks an electrophilic carbon of an alkylating agent, such as an alkyl halide. The reaction is often carried out in the presence of a base to neutralize the formed acid and to deprotonate the piperidinium (B107235) salt, thus regenerating the nucleophilic amine. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). designer-drug.comsciencemadness.orgresearchgate.net The choice of solvent is also critical and can range from polar aprotic solvents like dimethylformamide (DMF) to acetonitrile. designer-drug.com

A general approach for the N-alkylation of piperidones involves reacting the piperidone with an alkylating agent in a suitable solvent with a base. For instance, a green chemistry approach for the synthesis of N-substituted piperidones utilizes a one-pot process with powdered sodium carbonate as the base in acetonitrile. designer-drug.com The reaction temperature can be varied to optimize the yield and minimize side reactions, such as quaternization, which can occur with excess alkylating agent. designer-drug.com

N-Acylation

N-acylation is another important transformation for piperidine derivatives, leading to the formation of amides. This reaction is typically achieved by treating the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride. The reaction is often performed in the presence of a base to neutralize the hydrochloric acid or carboxylic acid byproduct.

The kinetics of N-formylation of piperidine and 3-methylpiperidine (B147322) with chloral (B1216628) hydrate (B1144303) have been studied, providing insight into the reactivity of the piperidine nitrogen towards acylation. researchgate.net These studies indicate that the reaction proceeds readily, and the presence of a substituent at the 3-position can influence the reaction rate.

A review of the synthesis of piperidone derivatives mentions various methods for introducing substituents at the nitrogen, including acylation. researchgate.net For example, N-acyl-t(3)-isopropyl-r(2),c(6)-bis(2'-furyl)piperidin-4-ones have been synthesized, demonstrating the feasibility of N-acylation on substituted piperidones. nih.gov

The table below summarizes general conditions for N-alkylation and N-acylation of piperidine derivatives, which are expected to be applicable to 3-ethyl-1-methyl-4-piperidinone.

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Na₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, DMF), Room Temp. to 70°C | N-Alkyl-3-ethyl-1-methyl-4-piperidinium salt (initially), which upon deprotonation gives the corresponding tertiary amine. | designer-drug.comresearchgate.net |

| N-Acylation | Acyl chloride (R-COCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl-3-ethyl-1-methyl-4-piperidinone | researchgate.netnih.gov |

Cyclization Reactions through Nitrogen-Centered Radicals

The formation of nitrogen-centered radicals from amines can lead to interesting and synthetically useful cyclization reactions. These radicals can be generated through various methods, including photochemical processes or by the use of radical initiators. While specific examples for 3-ethyl-1-methyl-4-piperidinone are scarce in the literature, the principles of radical cyclization can be applied to understand its potential reactivity.

A review on the synthesis of piperidine derivatives discusses radical-mediated amine cyclization as a method to form the piperidine ring from linear amino-aldehydes using a cobalt(II) catalyst. mdpi.com This suggests that under appropriate conditions, the nitrogen atom in a piperidine ring could potentially participate in further radical-mediated transformations.

One study reports on the synthesis of 2,4-disubstituted piperidines via radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org Although this involves the formation of the piperidine ring itself, it demonstrates the utility of radical cyclization in constructing substituted piperidine systems. The study also highlights the enhancement of diastereoselectivity when using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride, which is attributed to a slower trapping of the piperidine radical, allowing for rearrangement. organic-chemistry.org

While direct evidence for cyclization reactions of 3-ethyl-1-methyl-4-piperidinone through nitrogen-centered radicals is not available, it is conceivable that such reactions could be induced, for example, through intramolecular hydrogen atom transfer from a suitable side chain attached to the nitrogen, followed by cyclization. The feasibility of such a reaction would depend on the specific substitution pattern and the reaction conditions employed to generate the nitrogen-centered radical.

Mechanistic Investigations of Key Transformations

A deeper understanding of the reactivity of 3-ethyl-1-methyl-4-piperidinone can be gained through mechanistic investigations of its key transformations. This includes kinetic and thermodynamic studies of reaction pathways, as well as computational analyses of transition states and reaction coordinates.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic data provide quantitative insights into the rates and equilibria of chemical reactions. For the N-alkylation and N-acylation of 3-ethyl-1-methyl-4-piperidinone, such data would be invaluable for optimizing reaction conditions and understanding the influence of the 3-ethyl substituent.

A computational study on the electrochemical behavior of N-methyl- and N-benzyl-4-piperidone curcumin (B1669340) analogs has been conducted using density functional theory (DFT). mdpi.com This study investigated the oxidation potentials and found that the process is diffusion-controlled for all compounds. While not directly a kinetic or thermodynamic study of N-alkylation or acylation, it demonstrates the application of computational methods to understand the electronic properties of substituted piperidones. mdpi.com

Thermodynamic properties of mixtures involving piperidine and cyclic alkanones have also been studied, providing data on excess and salvation enthalpies. dntb.gov.ua These studies contribute to a general understanding of the intermolecular forces and energetics of piperidine-containing systems.

Although specific kinetic and thermodynamic data for the reactions of 3-ethyl-1-methyl-4-piperidinone are not available in the reviewed literature, the general principles of physical organic chemistry can be applied. The N-alkylation reaction is typically under kinetic control, with the rate depending on the nucleophilicity of the nitrogen, the electrophilicity of the alkylating agent, and steric factors. The presence of the 3-ethyl group is expected to introduce steric hindrance, which could decrease the reaction rate compared to less substituted piperidones.

Transition State Analysis and Reaction Coordinate Calculations

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level. Transition state analysis and reaction coordinate calculations can map out the energy landscape of a reaction, identifying the key intermediates and the energy barriers that must be overcome.

A computational study on the mechanism and thermodynamics of Ni/IPr-catalyzed amidation of esters has been reported, showcasing the use of DFT to explore reaction pathways. amanote.com While not directly on piperidones, this type of study provides a framework for how the N-acylation of 3-ethyl-1-methyl-4-piperidinone could be investigated computationally.

DFT calculations have also been employed to study the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, confirming the structures of the resulting regioisomers. mdpi.com This demonstrates the utility of computational methods in predicting and confirming the outcomes of N-alkylation reactions.

For the N-alkylation of 3-ethyl-1-methyl-4-piperidinone, a transition state would involve the formation of a new C-N bond and the breaking of the bond in the alkylating agent. The geometry and energy of this transition state would be influenced by the steric bulk of the 3-ethyl group and the nature of the alkylating agent. Similarly, for N-acylation, the transition state would involve the nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent.

While no specific transition state analyses or reaction coordinate calculations for 3-ethyl-1-methyl-4-piperidinone were found, it is an area where computational studies could provide significant insights into its reactivity and the subtle effects of its substitution pattern.

Synthesis and Research on Derivatives and Analogues of 4 Piperidinone, 3 Ethyl 1 Methyl

Design Principles for Novel Piperidone-Based Scaffolds

The design of novel piperidone-based scaffolds is guided by several key principles in medicinal chemistry. The piperidine (B6355638) ring is a versatile building block, and its derivatives have been successfully employed as central nervous system modulators, antihistamines, and anticancer agents, among others. arizona.edu The concept of "privileged scaffolds" suggests that certain molecular frameworks, like the piperidinone core, have a predisposition for binding to multiple biological targets. unife.it This makes them attractive starting points for drug discovery programs.

Key design strategies often involve:

Structural Simplification or Elaboration: Modifying the complexity of the initial scaffold to enhance activity or improve properties.

Bioisosterism: Replacing functional groups with others that have similar physical or chemical properties to enhance a desired biological or physical property of a compound without making significant changes in the chemical structure. unife.it

Conformational Restriction: Introducing structural constraints to lock the molecule in a specific conformation that is favorable for binding to a biological target.

Computational methods, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, play a crucial role in the rational design of new piperidone-based compounds. These tools help predict how structural changes will affect a molecule's interaction with its target, guiding the synthesis of more potent and selective agents. oncodesign-services.com

Synthesis of Novel Substituted Piperidin-4-one Derivatives and Spiro Heterocycles

The synthesis of novel piperidin-4-one derivatives is a cornerstone of research in this field, with a focus on creating structurally diverse libraries of compounds for biological screening. Various synthetic methodologies are employed to achieve this, including multicomponent reactions and the construction of spirocyclic systems.

Spiro heterocycles, which contain two rings connected by a single common atom, are of particular interest due to their rigid three-dimensional structures that can effectively orient functional groups for optimal target interaction. The synthesis of spiro compounds often involves cycloaddition reactions or the use of bifunctional reagents. For instance, spiro-piperidine derivatives have been synthesized and shown to possess promising biological activities. nih.govtandfonline.com The synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones and related structures highlights the versatility of the piperidinone core in creating complex heterocyclic systems. acs.org

Modifications at the 3-position and N-position for Structural Diversity

Creating structural diversity in piperidin-4-one derivatives is often achieved through modifications at the 3-position and the N-position of the piperidine ring. These positions are readily accessible for chemical manipulation, allowing for the introduction of a wide variety of substituents.

N-Position Modification: The nitrogen atom of the piperidine ring is a key site for introducing diversity. Alkylation, acylation, and arylation reactions at the N-position are common strategies to modulate the compound's properties. For example, the synthesis of N-substituted 3,5-bis(arylidene)-4-piperidones allows for the exploration of a wide chemical space. researchgate.net The nature of the substituent on the nitrogen can significantly impact the compound's biological activity and pharmacokinetic profile.

3-Position Modification: The carbon atom at the 3-position is another critical point for structural variation. Introducing alkyl, aryl, or other functional groups at this position can influence the molecule's stereochemistry and its interaction with biological targets. Studies on fentanyl analogs have shown that even small changes at the 3-position, such as the introduction of a methyl group, can significantly affect analgesic potency. nih.gov The synthesis of various 3-substituted piperidinones is a common strategy to explore structure-activity relationships.

Synthesis of Compounds with Potential Biological Activity as Curcumin (B1669340) Mimics

Curcumin, a natural compound from turmeric, exhibits a wide range of biological activities but suffers from poor bioavailability. rsc.org This has led to the design and synthesis of curcumin mimics, which retain the key structural features responsible for its activity while having improved pharmacokinetic properties. 3,5-Bis(ylidene)-4-piperidone scaffolds are considered promising curcumin mimics. rsc.orgnih.gov

The synthesis of these mimics typically involves the Claisen-Schmidt condensation of a substituted piperidin-4-one with aromatic aldehydes. This reaction creates the characteristic α,β-unsaturated ketone moiety that is crucial for the biological activity of curcuminoids. Researchers have synthesized series of these compounds and evaluated their potential as anti-inflammatory and anti-proliferative agents. nih.gov Modifications to the N-substituent and the aromatic rings of the ylidene groups have led to the discovery of compounds with potent biological activities. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of 4-Piperidinone Analogues (Academic Research Focus)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. oncodesign-services.com For 4-piperidinone analogues, these studies involve systematically modifying the structure and assessing the impact on a specific biological endpoint. This academic research focus aims to build a comprehensive understanding of the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity.

SAR studies on piperidinone derivatives have been conducted for various therapeutic targets. For example, in the context of fentanyl analogs, SAR studies have revealed the critical role of the substituents on the piperidine ring for analgesic activity. nih.gov These studies provide a rational basis for the design of new, more potent, and selective compounds.

Influence of Steric and Electronic Factors on Molecular Recognition

The interaction of a molecule with its biological target is governed by a combination of steric and electronic factors. rsc.orgmdpi.com In the context of 4-piperidinone analogues, these factors play a crucial role in molecular recognition and binding affinity.

Steric Factors: The size and shape of substituents on the piperidinone ring can have a profound impact on biological activity. Bulky groups can create steric hindrance, preventing the molecule from fitting into the binding site of a receptor. Conversely, appropriately sized substituents can enhance binding by filling hydrophobic pockets in the target protein. For instance, studies on fentanyl analogs have shown that groups larger than a methyl at the 3-position of the piperidine ring can severely reduce analgesic potency, highlighting the importance of steric constraints. nih.gov

Conformational Effects on Molecular Interactions

The three-dimensional conformation of a molecule is critical for its ability to interact with a biological target. The piperidine ring typically adopts a chair conformation, but the presence of substituents can influence its conformational preference. chemrevlett.comacs.org Understanding these conformational effects is essential for designing molecules that present the correct spatial arrangement of functional groups for optimal binding.

The conformation of the piperidinone ring and its substituents can be studied using techniques such as NMR spectroscopy and computational modeling. nih.gov These studies can reveal the preferred conformation in solution and provide insights into how the molecule might interact with a receptor. For example, the relative orientation of substituents in a cis or trans configuration can dramatically affect biological activity, as seen in studies of fentanyl analogs where the cis-isomers are often more potent. nih.gov The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site is a key determinant of its biological activity. aps.org

Pharmacophore Modeling of Piperidone Scaffolds

Pharmacophore modeling is a cornerstone in modern drug discovery, enabling the identification of essential structural features of a ligand that are responsible for its biological activity. The 4-piperidone (B1582916) nucleus is a privileged scaffold in this regard, offering key interaction points that can be strategically modified to enhance binding affinity and selectivity for a target receptor. researchgate.net

The core of the 4-piperidone pharmacophore typically includes a hydrogen bond acceptor (the ketone oxygen), a basic nitrogen atom that can be protonated to act as a hydrogen bond donor or engage in ionic interactions, and a hydrophobic aliphatic ring. The substituents at various positions on the piperidine ring further define the pharmacophore model by introducing additional steric, electronic, and hydrophobic features.

In the context of designing novel therapeutics, the 4-piperidone scaffold has been extensively utilized. For instance, 3,5-bis(arylidene)-4-piperidone derivatives are recognized as curcumin mimics. nih.gov The pharmacophore in these compounds consists of the central 4-piperidone ring and two flanking aryl groups, creating a 1,5-diaryl-3-oxo-1,4-pentadienyl system. nih.gov This arrangement is crucial for their anticancer activity, with the α,β-unsaturated ketone moieties acting as Michael acceptors for biological thiols. nih.gov

The versatility of the 4-piperidone scaffold allows for its incorporation into pharmacophore models for a diverse range of targets, including but not limited to enzymes like acetylcholinesterase and G-protein coupled receptors. acs.orgmdpi.com The ability to readily synthesize a variety of substituted piperidones facilitates the exploration of structure-activity relationships (SAR) and the refinement of pharmacophore hypotheses.

A generalized pharmacophore model for a 4-piperidone derivative can be conceptualized as having the following features:

| Pharmacophoric Feature | Structural Element on 4-Piperidone Scaffold | Potential Interaction |

| Hydrogen Bond Acceptor | Ketone oxygen at C4 | Hydrogen bonding with receptor residues |

| Hydrogen Bond Donor/Cationic Center | Nitrogen atom at N1 (protonated) | Hydrogen bonding, ionic interactions |

| Hydrophobic Region | Piperidine ring | Van der Waals interactions |

| Substituent Vectors | R-groups at N1, C2, C3, C5, C6 | Steric influence, additional H-bonding, hydrophobic interactions |

This table illustrates the fundamental components of a 4-piperidone-based pharmacophore, which can be tailored and expanded based on the specific biological target and the nature of the substituents.

Ligand Design and Scaffold Development based on 4-Piperidinone Motifs

The design of novel ligands based on the 4-piperidone motif is a highly active area of research, driven by the scaffold's proven success in yielding bioactive molecules. nih.gov Ligand design strategies often involve scaffold hopping, where the 4-piperidone core is used to replace a different core in a known ligand, or fragment-based approaches, where the piperidone serves as a central scaffold to which various functional groups are appended.

A notable example of ligand design is the development of analogues of donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. acs.orgnih.gov Donepezil contains a 1,4-disubstituted piperidine ring. nih.gov Researchers have synthesized novel series of donepezil-based derivatives by utilizing 2-substituted 4-piperidone scaffolds. acs.org This approach allows for the introduction of chirality and additional substituents on the piperidine ring, which can lead to improved pharmacological profiles by probing different regions of the AChE binding pocket. nih.gov The synthesis of these analogues often involves multi-step reactions starting from the construction of the substituted 4-piperidone core. acs.org

Another sophisticated strategy is the "bitopic ligand" design, which has been effectively employed in developing D3-selective antagonists. mdpi.com In this approach, the ligand is designed to interact with both the primary (orthosteric) binding site and a secondary (allosteric or extracellular) binding site of the receptor. mdpi.com A protonated basic amine within a scaffold, such as a 4-piperidone derivative, can form a crucial salt bridge with an aspartate residue in the orthosteric binding site of the D3 receptor. mdpi.com A secondary pharmacophore, connected by a suitable linker, can then interact with the secondary binding site, thereby conferring high selectivity. mdpi.com

The development of curcumin mimics based on the 3,5-bis(ylidene)-4-piperidone scaffold further highlights the utility of this motif in ligand design. nih.govrsc.org These mimics are designed to overcome the poor pharmacokinetic properties of curcumin while retaining or enhancing its biological activity. rsc.org The synthetic accessibility of these compounds allows for the creation of large libraries with diverse substitutions on the flanking aryl rings and at the N1 position of the piperidone. nih.gov

The following table summarizes various ligand design strategies employing the 4-piperidone scaffold and the resulting types of bioactive compounds:

| Ligand Design Strategy | 4-Piperidone Derivative Type | Target/Application | Reference |

| Bioisosteric Replacement/Mimicry | 3,5-Bis(arylidene)-4-piperidones | Anticancer (Curcumin mimics) | nih.gov, nih.gov |

| Scaffold Elaboration/Substitution | 2-Substituted-4-piperidones | Acetylcholinesterase Inhibitors (Donepezil analogues) | acs.org, nih.gov |

| Bitopic Ligand Design | N-Substituted Piperidones | D3 Receptor Antagonists | mdpi.com |

| Fragment-Based Design | Various substituted piperidones | Diverse enzymes and receptors | mdpi.com |

These examples underscore the power of the 4-piperidone scaffold as a foundational element in modern medicinal chemistry for the rational design and development of novel therapeutic agents. The chemical tractability and favorable pharmacological properties of piperidone-based compounds ensure their continued prominence in drug discovery programs.

Building Block in Complex Organic Synthesis

The piperidine ring is a prevalent structural motif in numerous natural products and pharmacologically active agents, making piperidone derivatives essential intermediates in medicinal and organic chemistry. chemrevlett.com Substituted 4-piperidones, such as 4-Piperidinone, 3-ethyl-1-methyl-, are recognized as valuable building blocks for preparing a variety of molecular structures, including nitrogen heterocycles, alkaloids, bicyclic systems, and spiro compounds. wikipedia.orggoogleapis.com The presence of substituents on the piperidine ring, such as the ethyl group at the 3-position, provides stereochemical complexity and allows for the synthesis of highly functionalized and diverse molecular targets. chemrevlett.comgoogleapis.com

Precursor for Piperidine Alkaloids and Other Nitrogen Heterocycles

The 4-piperidone framework is a cornerstone in the synthesis of various alkaloids and other nitrogen-containing heterocycles. wikipedia.orggoogleapis.com Substituted derivatives are frequently employed as intermediates in the construction of these complex natural products. wikipedia.org A prominent example involves the synthesis of chromone (B188151) and flavonoid piperidine alkaloids, where the closely related analog, 1-methyl-4-piperidinone, is a key starting material. acs.org This suggests that 4-Piperidinone, 3-ethyl-1-methyl- can serve a similar role as a precursor, with the 3-ethyl group offering an additional point of stereochemical control or molecular diversity in the final alkaloid structure. The reactivity of the ketone and the stability of the piperidine ring make it an ideal scaffold for building these intricate molecular architectures. googleapis.com

Intermediate in the Synthesis of Spiropiperidine Rings

Spiropiperidines, which feature a spirocyclic center on the piperidine ring, have gained significant popularity in drug discovery programs due to their three-dimensional and structurally rigid nature. whiterose.ac.uk One of the primary strategies for constructing these molecules involves the formation of a new spiro-ring on a pre-existing, functionalized piperidine ring. whiterose.ac.ukscispace.com

N-substituted 4-piperidones are ideal intermediates for this purpose. whiterose.ac.uk The analog N-methyl-4-piperidone is a documented reactant for preparing spiropiperidine rings through reactions with compounds like malononitrile (B47326) and other electrophiles or Michael acceptors. chemicalbook.comlookchem.com Given its structural similarity, 4-Piperidinone, 3-ethyl-1-methyl- is also a suitable intermediate for such transformations. The ketone at the C-4 position serves as the electrophilic site for intramolecular cyclization or condensation reactions that form the second, spiro-fused ring system.

Reagent Development and Catalyst Design

While the piperidone scaffold is primarily used as a structural building block, the inherent reactivity of the piperidine nucleus has been explored in the context of catalysis.

Use in Organocatalysis with Piperidone Motifs

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. The parent compound, piperidine, is a well-known organocatalyst, often used in reactions like the Knoevenagel condensation and Michael additions. researchgate.net However, the use of the more complex 4-piperidone motif, such as in 4-Piperidinone, 3-ethyl-1-methyl-, as an organocatalyst itself is not a widely documented strategy. The literature more frequently describes organocatalytic methods for the synthesis of piperidone rings rather than their use as catalysts. mdpi.comacs.org

Development of Chiral Auxiliaries Based on Piperidone Structures

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed. While there are many types of chiral auxiliaries, there is little evidence in the reviewed literature to suggest that piperidone structures themselves are used as removable chiral auxiliaries. Instead, the opposite approach is common: external chiral auxiliaries, such as (S)-α-phenylethylamine, are often attached to the nitrogen of a piperidone to direct the stereoselective synthesis of chiral piperidone derivatives. acs.org This method allows for the creation of enantiomerically enriched piperidone building blocks for use in further synthesis. acs.orgresearchgate.net

Applications in Materials Science and Polymer Chemistry

Beyond its role in fine chemical synthesis, the 4-piperidone core has found applications in materials science and polymer chemistry. The ability of these molecules to undergo polymerization makes them useful as monomers for advanced materials.

The closely related compound, 1-methyl-4-piperidone (B142233), is noted for its use in the artificial fiber industry and as a precursor for nylon-type polymers. chemicalbook.comlookchem.comcymitquimica.comguidechem.comfishersci.be Research has demonstrated that 4-piperidones can react with aromatic hydrocarbons in the presence of a strong acid catalyst to yield novel high-molecular-weight linear and hyperbranched polymers. rsc.orgrsc.org This reactivity opens pathways to new materials with potentially unique properties.

| Polymer Synthesis Example Using a 4-Piperidone | |

| Piperidone Monomer | 1-Methyl-4-piperidone |

| Co-monomer | Biphenyl |

| Catalyst System | Trifluoromethanesulfonic acid (TFSA) / Trifluoroacetic acid (TFA) |

| Polymer Yield | 98% rsc.org |

| Weight-Average Molecular Weight (Mw) | 22,630 g/mol rsc.org |

| Number-Average Molecular Weight (Mn) | 15,850 g/mol rsc.org |

Furthermore, specific derivatives of 4-piperidone have been developed for use as stabilizers in synthetic polymers, protecting them against degradation from light and heat. google.com This indicates a role for the piperidone scaffold not only as a structural component of a polymer chain but also as a functional additive to improve material durability.

Intermolecular Interactions and Crystal Engineering Studies

Hydrogen Bonding Networks in Solid-State Structures

The molecular structure of 3-ethyl-1-methyl-4-piperidinone, which lacks strong hydrogen bond donors like O-H or N-H groups, is dominated by weaker intermolecular forces in the solid state. The primary hydrogen bonding interaction governing its crystal packing is the C—H···O hydrogen bond.